3-Isobutylpyrrolidine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)3-6-4-7(10)9-8(6)11/h5-6H,3-4H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLCHRONYAACTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164597-78-8 | |
| Record name | 3-Isobutylpyrrolidine-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164597788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ISOBUTYLPYRROLIDINE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VK59D3YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Characterization and Spectroscopic Analysis in Pyrrolidine 2,5 Dione Research
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopic techniques are fundamental in confirming the molecular structure and purity of 3-isobutylpyrrolidine-2,5-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques like HMQC, HMBC) for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. msu.edulibretexts.org ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. azooptics.com
In ¹H NMR, the isobutyl group exhibits characteristic signals: a doublet for the two terminal methyl groups, a multiplet for the methine proton, and a multiplet for the methylene (B1212753) protons adjacent to the pyrrolidine (B122466) ring. The protons on the succinimide (B58015) ring itself also show distinct signals, the chemical shifts of which are influenced by their stereochemical relationship to the isobutyl substituent. The N-H proton of the imide functional group typically appears as a broad singlet. msu.edu
¹³C NMR spectroscopy complements the proton data by revealing the number of non-equivalent carbon atoms. azooptics.com The spectrum of this compound would show distinct resonances for the carbonyl carbons of the dione, the carbons of the isobutyl group, and the carbons of the pyrrolidine ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.9 | Doublet | -CH(CH ₃)₂ |
| ¹H | ~1.4-1.6 | Multiplet | -CH ₂-CH(CH₃)₂ |
| ¹H | ~1.8-2.0 | Multiplet | -CH(C H(CH₃)₂) |
| ¹H | ~2.6-2.8 | Multiplet | Ring -CH ₂- |
| ¹H | ~2.9-3.1 | Multiplet | Ring -CH - |
| ¹H | ~8.0 | Broad Singlet | NH |
| ¹³C | ~22 | Singlet | -CH(C H₃)₂ |
| ¹³C | ~25 | Singlet | -C H(CH₃)₂ |
| ¹³C | ~35 | Singlet | -C H₂-CH(CH₃)₂ |
| ¹³C | ~38 | Singlet | Ring -C H₂- |
| ¹³C | ~45 | Singlet | Ring -C H- |
| ¹³C | ~175, ~178 | Singlet | -C =O |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to specific vibrational modes of the molecule. researchgate.netresearchgate.net
Key characteristic peaks in the FT-IR spectrum of this compound include:
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the imide N-H group.
C-H stretching: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the isobutyl group and the pyrrolidine ring.
C=O stretching: Two strong absorption bands in the range of 1700-1780 cm⁻¹, which are characteristic of the symmetric and asymmetric stretching of the two carbonyl groups in the succinimide ring.
C-N stretching: A band in the 1100-1300 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. researchgate.netscielo.br The succinimide chromophore in this compound is expected to exhibit absorption bands in the ultraviolet region, typically below 300 nm, corresponding to n → π* and π → π* electronic transitions of the carbonyl groups.
Table 2: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| FT-IR | 3200-3400 | N-H stretch |
| FT-IR | 2850-3000 | C-H stretch |
| FT-IR | 1700-1780 | C=O stretch (symmetric and asymmetric) |
| UV-Vis | < 300 | n → π* and π → π* transitions |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. nih.gov The exact mass of the [M+H]⁺ or [M+Na]⁺ adduct can be measured with high accuracy, confirming the molecular formula C₈H₁₃NO₂.
In addition to providing the molecular weight, mass spectrometry offers insights into the fragmentation pattern of the molecule under ionization. Common fragmentation pathways for succinimide derivatives involve cleavage of the isobutyl side chain and fragmentation of the pyrrolidine-2,5-dione ring. Analysis of these fragment ions can further corroborate the proposed structure.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol . nih.gov |
| Exact Mass | 155.094628657 Da. nih.gov |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Insights
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. fzu.czresearchgate.netrigaku.com For this compound, SCXRD can provide unequivocal proof of its molecular structure, including stereochemistry and detailed geometric parameters.
Determination of Absolute Configuration and Stereochemistry
Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers. ncats.io SCXRD analysis of a single crystal grown from an enantiomerically pure sample allows for the determination of the absolute configuration (R or S) of the chiral center. scholaris.canih.govrsc.orgresearchgate.net This is typically achieved through the use of anomalous dispersion, often reported as the Flack parameter.
Detailed Analysis of Bond Lengths, Bond Angles, Planarity, and Torsion Angles within the Succinimide Ring System
SCXRD provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule. nih.gov This data offers a detailed understanding of the geometry of the succinimide ring and the conformation of the isobutyl substituent. The succinimide ring in related structures is often nearly planar, but the presence of the bulky isobutyl group may introduce some puckering. Analysis of these parameters is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the imide N-H and carbonyl oxygen atoms, which dictate the crystal packing. nih.gov
Table 4: Representative Crystallographic Parameters for a Pyrrolidine-2,5-dione Ring System
| Parameter | Typical Value |
| C-C Bond Length (ring) | 1.50 - 1.55 Å |
| C-N Bond Length (ring) | 1.35 - 1.40 Å |
| C=O Bond Length | 1.20 - 1.25 Å |
| C-N-C Bond Angle | ~110-115° |
| N-C-C Bond Angle | ~105-110° |
| C-C-C Bond Angle | ~100-105° |
| O-C-N Bond Angle | ~125-130° |
| O-C-C Bond Angle | ~125-130° |
Note: These are typical values for a succinimide ring and may vary slightly for this compound.
Advanced Analytical Techniques for Succinimide Intermediates in Complex Biological Systems
The analysis of succinimide intermediates like this compound within complex biological matrices presents significant challenges due to their inherent instability. nih.gov These compounds are often transient intermediates in processes such as the deamidation of asparagine residues in proteins, readily hydrolyzing under typical analytical conditions, especially at neutral or alkaline pH. nih.govacs.orgresearchgate.net To overcome this lability, advanced analytical strategies have been developed that focus on stabilizing the succinimide ring through chemical reactions prior to separation and detection.
A primary challenge in quantifying succinimide intermediates is their susceptibility to hydrolysis. nih.gov To address this, a robust method involves trapping the labile succinimide ring with hydrazine (B178648). nih.govnih.gov This reaction takes advantage of the high reactivity of the succinimide and converts it into a stable hydrazide, which can withstand downstream analytical procedures like proteolytic digestion or chromatographic separation. nih.govresearchgate.net The formation of the aspartyl hydrazide from an aspartyl succinimide, for instance, results in a specific mass increase of 14 Da, which can be detected by mass spectrometry. nih.gov
Once stabilized as a hydrazide, the molecule can be further modified through chemical derivatization to enhance its detectability. nih.govnih.gov The hydrazide group is highly nucleophilic and can be selectively targeted with various labeling reagents, even in the presence of other functional groups within a complex mixture like a protein digest. nih.govresearchgate.net This dual-step process of trapping followed by derivatization offers a significant advantage for analyzing transient intermediates.
Common derivatization strategies involve tagging the hydrazide with fluorescent or chromophoric labels. nih.govnih.gov For example, rhodamine sulfonyl chloride can be used to attach a fluorescent tag that absorbs strongly in the visible region (around 570 nm). nih.govnih.gov This allows for highly sensitive detection using orthogonal methods such as fluorescence imaging in SDS-PAGE or UV-Vis detection in high-performance liquid chromatography (HPLC). nih.gov The specificity of this derivatization is often controlled by reaction conditions, such as performing the labeling under acidic pH to prevent non-specific reactions with other amino acid residues. researchgate.net This strategy facilitates the detection of very low levels of succinimide, with one study reporting the detection of as low as 0.41% succinimide in a protein sample without extensive optimization. nih.govnih.gov
| Reagent/Technique | Purpose | Outcome | Reference |
| Hydrazine | Trapping of labile succinimide ring | Forms a stable hydrazide, preventing hydrolysis | nih.gov, nih.gov, researchgate.net |
| Rhodamine Sulfonyl Chloride | Chemical derivatization of the hydrazide | Attaches a fluorescent tag for enhanced detection | nih.gov, nih.gov |
| Acidic pH (during derivatization) | Control reaction specificity | Ensures selective labeling of the hydrazide over other protein functional groups | researchgate.net |
Following stabilization and derivatization, chromatographic methods are employed to separate and quantify the modified succinimide products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose, offering high resolution and sensitivity. nih.govnih.govchemyx.com
HPLC separates compounds based on their physicochemical properties as they interact with a stationary phase and a mobile phase. chemyx.com For derivatized succinimides, reversed-phase HPLC (RP-HPLC) is frequently used. researchgate.net In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an acid modifier such as formic acid. nih.gov The derivatized products, now carrying tags like rhodamine, can be detected by a UV-Vis or fluorescence detector connected to the HPLC system. nih.gov The ability to resolve the tagged variant from the unmodified species allows for accurate quantification. nih.gov
LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry. chemyx.com This is arguably the most definitive method for identifying and quantifying the derivatized succinimide products. ddtjournal.com After eluting from the HPLC column, the analyte is ionized, commonly using Electrospray Ionization (ESI), and its mass-to-charge ratio is determined by the mass spectrometer. nih.govddtjournal.com The high sensitivity of MS, particularly in tandem MS (MS/MS) mode, allows for the confident identification of the derivatized compound based on its specific mass and fragmentation pattern. ddtjournal.com For instance, the analysis of a protein containing a succinimide that has been trapped with hydrazine and derivatized can be performed on the intact protein, avoiding the need for enzymatic digestion, which itself can sometimes hydrolyze the labile intermediate. nih.govnih.gov
The choice of mobile phase is critical for maintaining the stability of any remaining underivatized succinimide and for achieving good chromatographic separation. Acidic conditions (e.g., 0.1% formic acid in water and acetonitrile) are often used to prevent hydrolysis of the succinimide ring during the analysis itself. nih.gov
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Purpose | Reference |
| HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile with 0.1% Formic Acid | UV-Vis, Fluorescence | Separation and quantification of derivatized products | nih.gov, nih.gov, researchgate.net |
| LC-MS | Reversed-Phase (e.g., C18) | Water/Acetonitrile with 0.1% Formic Acid | Mass Spectrometry (ESI-MS/MS) | Separation, identification, and sensitive quantification | nih.gov, ddtjournal.com, chemyx.com |
Computational Chemistry and Theoretical Studies of Pyrrolidine 2,5 Dione Derivatives
Density Functional Theory (DFT) Applications in Pyrrolidine-2,5-dione Chemistry
Density Functional Theory (DFT) has become a primary method for investigating the properties of pyrrolidine-2,5-dione derivatives due to its balance of accuracy and computational cost. jocpr.comjocpr.com DFT calculations allow for the prediction of a wide range of molecular properties from first principles.
Elucidation of Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)
The electronic properties of molecules are fundamental to understanding their reactivity and intermolecular interactions. DFT calculations are frequently employed to determine key electronic descriptors for pyrrolidine-2,5-dione derivatives.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For various N-substituted pyrrolidine-2,5-dione derivatives, DFT calculations have been used to determine these energies and analyze how different substituents influence the HOMO-LUMO gap. figshare.comimust.edu.cn
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. figshare.comimust.edu.cn It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In pyrrolidine-2,5-dione derivatives, the MEP typically shows negative potential around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential near the N-H or other substituent protons. jocpr.comjocpr.com This information is vital for predicting sites of intermolecular interactions, such as hydrogen bonding. up.ac.za
| Parameter | Description | Significance in Pyrrolidine-2,5-dione Chemistry |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap correlates with higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, and hydrogen bonding. up.ac.za |
Theoretical Prediction and Validation of Reaction Mechanisms and Transition States
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving pyrrolidine-2,5-dione derivatives. This allows for the theoretical prediction and validation of reaction mechanisms, including the identification of intermediates and transition states.
For instance, the formation of succinimide (B58015) from asparagine residues in proteins, a significant biological process, has been studied computationally. nih.gov These studies have elucidated the multi-step mechanism involving intramolecular cyclization and deammoniation, identifying the key tetrahedral intermediate and the associated energy barriers. nih.govnih.govacs.org Similarly, the hydrolysis of N-arylsuccinimides has been investigated, with DFT calculations helping to distinguish between different possible mechanisms, such as A-2 (bimolecular) pathways. jcsp.org.pk
The stereoinversion of succinimide residues, a reaction implicated in aging and age-related diseases, has also been a subject of theoretical investigation. mdpi.com Computational studies have explored the role of catalysts, such as phosphate (B84403) ions, in facilitating this process by lowering the activation energy barriers for proton abstraction and enolate intermediate formation. mdpi.com The calculated activation energies for these reaction pathways often show good agreement with experimental data, validating the proposed mechanisms. scirp.orgscirp.org
Conformational Analysis and Thermodynamic Stability Assessments
The three-dimensional structure and relative stability of different conformers are crucial for the biological activity and chemical reactivity of pyrrolidine-2,5-dione derivatives. DFT calculations are widely used for conformational analysis and to assess the thermodynamic stability of these molecules.
Thermodynamic parameters such as the total energy, enthalpy, and Gibbs free energy can be calculated for different isomers and conformers to determine their relative stabilities. nih.gov These calculations have been applied to study the tautomerism in substituted pyrrolin-2-ones, which are precursors to some pyrrolidine-2,3-dione (B1313883) derivatives, showing that the relative stability of tautomers can be influenced by the solvent environment. nih.gov
In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
DFT calculations can accurately predict various spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand their vibrational and electronic properties.
Vibrational Spectroscopy: Theoretical calculations of infrared (IR) and Raman spectra are routinely performed for pyrrolidine-2,5-dione and its derivatives. jocpr.comresearchgate.net By calculating the vibrational frequencies and intensities, researchers can assign the observed experimental bands to specific vibrational modes, such as the characteristic symmetric and asymmetric stretching of the carbonyl groups. scispace.comnih.gov Comparisons between calculated and experimental spectra have, in some cases, led to revisions of previous vibrational assignments. nih.gov
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another valuable application of DFT. researchgate.netscispace.com By calculating the magnetic shielding tensors, theoretical chemical shifts can be obtained and compared with experimental values, aiding in the structural elucidation of newly synthesized compounds. scispace.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). This allows for the assignment of electronic transitions and an understanding of how substituents affect the absorption wavelengths.
The excellent agreement often found between theoretically predicted and experimentally measured spectroscopic data provides strong evidence for the accuracy of the computed molecular structures and electronic properties. scispace.com
Quantum Chemical Investigation of Substituent Electronic Effects
The electronic effects of substituents on the pyrrolidine-2,5-dione ring can be systematically investigated using quantum chemical methods. By analyzing various descriptors, such as atomic charges, dipole moments, and the aforementioned HOMO-LUMO energies, the influence of different functional groups can be quantified.
For example, studies on N-arylsuccinimides have explored how electron-donating and electron-withdrawing groups on the aryl ring affect the reactivity of the succinimide moiety. jcsp.org.pk These effects can be correlated with experimental observations, such as reaction rates, using tools like the Hammett equation. researchgate.netscispace.com The delocalization of the nitrogen lone pair electrons over the two carbonyl groups is a key feature of the succinimide ring, and DFT calculations can reveal how substituents modulate this resonance effect. up.ac.za
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), provide insights into the dynamic behavior of pyrrolidine-2,5-dione derivatives in different environments.
MD simulations can be used to study the interactions of these molecules with solvents, such as water, providing a more realistic picture of their behavior in solution. up.ac.za These simulations can reveal details about hydrogen bonding networks and the solvation structure around the molecule. up.ac.za
Furthermore, molecular docking, a key molecular modeling technique, is used to predict the binding orientation and affinity of pyrrolidine-2,5-dione derivatives to biological targets like enzymes. nih.govmdpi.comebi.ac.uk This is particularly relevant for drug discovery efforts, where these compounds are investigated for various therapeutic applications, including as enzyme inhibitors. nih.govnih.govtandfonline.com For instance, docking studies have been employed to understand the interactions of succinimide derivatives with the active sites of enzymes like acetylcholinesterase and tyrosyl-tRNA synthetase. nih.govmdpi.com The binding energies and interaction patterns obtained from these simulations can guide the design of more potent and selective inhibitors. nih.gov
Molecular Docking Studies for Ligand-Enzyme Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the binding mode and affinity of a ligand to its protein target.
While direct molecular docking studies on 3-Isobutylpyrrolidine-2,5-dione are limited in the reviewed literature, extensive research has been conducted on various pyrrolidine-2,5-dione derivatives. These studies have elucidated their binding interactions with a range of enzymes, providing a valuable template for predicting the behavior of related compounds. For instance, derivatives have been docked against targets such as cyclooxygenase (COX) enzymes, which are involved in inflammation. medsci.orgjmpas.com Selective COX-2 inhibitors from this class have shown significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. medsci.orgjmpas.com
In other research, pyrrolidine-2,5-dione derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Molecular docking of these compounds revealed binding affinities ranging from -4 to -6 kcal/mol. nih.gov Key interactions included π-π stacking with phenylalanine residues and hydrogen bonding with arginine residues within the active site. nih.gov Spiro-pyrrolidine derivatives have also been docked against microbial and diabetic targets, with binding energies ranging from -27.625 to -46.196 kcal/mol, indicating strong potential for inhibition. nih.gov These studies highlight the importance of the pyrrolidine-2,5-dione scaffold in establishing critical interactions within enzyme active sites.
Table 1: Representative Molecular Docking Data for Pyrrolidine-2,5-dione Derivatives This table presents a summary of typical findings from molecular docking studies on various pyrrolidine-2,5-dione derivatives, as specific data for this compound is not available.
| Derivative Class | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| N-Aryl Pyrrolidine-2,5-dione | COX-2 | -8.5 to -10.2 | Arg513, Tyr385, Ser530 | Hydrogen Bond, Hydrophobic |
| Spiro-pyrrolidine | Tyrosyl-tRNA Synthetase | -46.196 | Gly193, Asp40, Ala39 | Hydrogen Bond, van der Waals |
| Phenyl-substituted Pyrrolidine-2,5-dione | α-Glucosidase | -4 to -6 | Phe157, Arg312 | π-π Stacking, Hydrogen Bond |
| Pyrrolidine-2,3-dione derivative | Cdk5/p25 | > -113.10 kJ/mol | Cys83 | Hydrogen Bond |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Pyrrolidine-2,5-dione Derivatives in Systems
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex over time, providing insights that are not available from static docking poses.
Specific MD simulation studies on this compound are not readily found. However, this technique has been applied to understand the dynamic behavior of other pyrrolidine-2,5-dione derivatives when bound to their target enzymes. These simulations typically analyze the root mean square deviation (RMSD) of the protein and ligand atoms to determine the stability of the complex. A stable complex will generally show a low and converging RMSD value over the course of the simulation.
For example, MD simulations have been used to confirm the stability of spiropyrrolidine derivatives complexed with enzymes like S. aureus tyrosyl-tRNA synthetase. nih.gov In these studies, the average RMSD of the Cα atoms of the protein-ligand complexes were found to be in the range of 1.8 to 2.7 Å, indicating good structural rigidity and stable binding. nih.gov Similarly, MD simulations of pyrrolidine-2,3-dione derivatives bound to the Cdk5/p25 complex, implicated in Alzheimer's pathology, showed an average RMSD of approximately 2.15 Å over a 30-nanosecond simulation, confirming the stability of the interaction.
Table 2: Representative Molecular Dynamics Simulation Data for Pyrrolidine-2,5-dione Derivative-Enzyme Complexes This table illustrates typical data obtained from MD simulations of various pyrrolidine-2,5-dione derivatives, as specific data for this compound is not available.
| Derivative-Enzyme Complex | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Conclusion |
|---|---|---|---|---|
| Spiropyrrolidine-tethered Indeno-Quinoxaline - Tyrosyl-tRNA Synthetase | 100 | 2.40 ± 0.46 | - | Stable complex formation |
| Pyrrolidine-2,3-dione - Cdk5/p25 | 30 | ~2.15 | - | Stable binding in the ATP-binding site |
| Indole-hydrazone derivative - E. faecalis FabH | - | <0.5 | 0.02 - 0.16 | Stable protein-ligand interaction |
Pharmacophore Modeling and Virtual Screening for Rational Design and Discovery of Novel Pyrrolidine-2,5-dione Analogs
Pharmacophore modeling is a crucial aspect of rational drug design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. These models can then be used as 3D queries to search large chemical databases (virtual screening) to identify new compounds with the potential for similar biological activity.
While a specific pharmacophore model for this compound has not been detailed, this approach has been successfully used for the broader class of pyrrolidine-2,5-dione derivatives to discover novel analogs. For instance, a pharmacophore model was developed for pyrrolidine-2,5-dione derivatives with antibacterial activity. nih.gov This model helped to understand the key structural features responsible for their interaction with bacterial targets and guided the synthesis of new, more potent compounds. nih.gov
In another study, a ligand-based pharmacophore model was generated from known inhibitors of the Cdk5/p25 complex. plos.org This model was then used to screen chemical databases, leading to the identification of novel pyrrolidine-2,3-dione derivatives as potential inhibitors. plos.org The pharmacophore model in this case typically consisted of features like hydrogen bond acceptors, a hydrophobic group, and a ring aromatic feature, which were found to be critical for binding to the ATP-binding site of Cdk5. plos.org Such studies demonstrate the power of pharmacophore modeling and virtual screening in the rational design and discovery of new therapeutic agents based on the pyrrolidine-2,5-dione scaffold.
Table 3: Representative Pharmacophore Features for Pyrrolidine-2,5-dione Derivatives This table outlines common pharmacophoric features identified in studies of various pyrrolidine-2,5-dione derivatives, as a specific model for this compound is not available.
| Target Class | Pharmacophoric Features | Significance |
|---|---|---|
| Antibacterial Agents | Hydrogen Bond Acceptors, Hydrophobic Groups, Aromatic Rings | Essential for interaction with bacterial protein targets. |
| Cdk5/p25 Inhibitors | Hydrogen Bond Acceptors, Hydrophobic Group, Ring Aromatic Feature | Crucial for binding to the ATP-binding site of the kinase. |
| Anticancer Agents (PLK1 Inhibitors) | Hydrogen Bond Donors, Hydrogen Bond Acceptors, Hydrophobic Features | Guides the design of inhibitors targeting the polo-like kinase 1. |
Structure Activity Relationship Sar Studies of Pyrrolidine 2,5 Dione Scaffolds
Fundamental Principles and Methodologies in Succinimide (B58015) SAR Elucidation
The elucidation of Structure-Activity Relationships (SAR) for succinimide derivatives involves a systematic process of synthesizing analogs and evaluating their biological activities to understand how specific structural features influence their pharmacological profiles. wikipedia.org A key principle in SAR is that the biological activity of a compound is directly related to its chemical structure. wikipedia.org For the pyrrolidine-2,5-dione scaffold, SAR studies often focus on how substituents at various positions of the ring impact its interaction with biological targets. nih.gov
Methodologies employed in the SAR elucidation of succinimides are both experimental and computational. Experimental approaches involve the synthesis of a library of derivatives with systematic variations in their structure. nih.govmdpi.com These variations can include changes in the substituents on the nitrogen atom (N-substitution) and at the 3- and 4-positions of the pyrrolidine (B122466) ring. nih.gov The synthesized compounds are then subjected to a battery of biological assays to determine their activity. nih.govresearchgate.net
Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern SAR studies. pharmacologymentor.comwikipedia.org QSAR models establish a mathematical relationship between the chemical structure and biological activity. wikipedia.org Techniques like Comparative Molecular Field Analysis (CoMFA) and 3D pharmacophore modeling help to identify the key steric and electronic features required for a molecule to interact effectively with its biological target. pharmacologymentor.com These computational tools can predict the activity of new compounds and guide the design of more potent and selective drug candidates, thereby streamlining the drug discovery process. pharmacologymentor.com
A fundamental aspect of the pyrrolidine-2,5-dione scaffold is its three-dimensional nature due to the sp3-hybridized carbon atoms in the ring. researchgate.net This non-planar structure, which can undergo a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings. researchgate.net This three-dimensionality is a critical factor in how these molecules bind to proteins and other biological targets. researchgate.net
Impact of Substituent Modifications on Molecular Interactions and Bioactivity
The nitrogen atom of the pyrrolidine-2,5-dione ring is a common site for modification in SAR studies. The nature of the substituent on the nitrogen atom can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its biological activity. dergipark.org.truobasrah.edu.iq
For instance, in a series of hydrazylpyrrolidine-2,5-dione derivatives, the type of substituent on the nitrogen atom was found to modulate their antioxidant activity. ijpcbs.com Derivatives with a phenyl group on the nitrogen generally showed lower DPPH-scavenging activity compared to those with alkyl substituents like methyl or ethyl groups. ijpcbs.com This suggests that the electronic and steric properties of the N-substituent play a crucial role in the molecule's ability to act as a free radical scavenger.
In the context of α-glucosidase inhibition, N-phenyl substitution on the pyrrolidine-2,5-dione ring was found to confer superior inhibitory activity compared to the standard drug Acarbose. tandfonline.com This highlights the importance of an aromatic substituent at the N-position for this particular biological target.
The table below summarizes the effect of N-substitution on the antioxidant activity of some pyrrolidine-2,5-dione derivatives.
| Compound ID | N-Substituent | Antioxidant Activity (IC50 in µg/mL) |
| 3a | Methyl | ~90 |
| 3b | Ethyl | ~90 |
| 3c | Phenyl | 905.87 |
| Quercetin | (Standard) | 6.6 |
| Ascorbic Acid | (Standard) | 3.67 |
This table is based on data from a study on hydrazylpyrrolidine-2,5-dione derivatives and their antioxidant activities. ijpcbs.com
Substituents at the 3- and 4-positions of the pyrrolidine-2,5-dione ring have a profound impact on the biological activity and reactivity of these compounds. nih.gov The introduction of alkyl or aryl groups at these positions can alter the molecule's shape, size, and electronic distribution, leading to different interactions with biological targets. nih.govmdpi.com
In the realm of anticonvulsant activity, SAR studies have revealed that substituents at the 3-position of the pyrrolidine-2,5-dione scaffold are a strong determinant of efficacy. nih.gov For example, derivatives with a 3-isopropyl or 3-benzhydryl group showed significant protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov In contrast, 3-methyl substituted and unsubstituted derivatives were more active in the maximal electroshock (MES) test. nih.gov This indicates that the nature of the substituent at this position can tune the compound's activity towards specific seizure models, which are thought to represent different underlying mechanisms of action. nih.gov Specifically, a non-aromatic substituent like a sec-butyl group at position 3 was found to positively affect anticonvulsant activity. nih.gov
The reactivity of the pyrrolidine-2,5-dione ring can also be influenced by these substituents. The presence of both carbonyl and methylene (B1212753) groups makes the succinimide ring system inherently reactive. uobasrah.edu.iq The introduction of various functional groups through substitution can modulate this reactivity, which is a key consideration in the design of stable and effective drug candidates. uobasrah.edu.iq
The table below illustrates the influence of 3-substitution on the anticonvulsant activity of some pyrrolidine-2,5-dione derivatives.
| Compound ID | 3-Substituent | Anticonvulsant Activity (MES ED50 mg/kg) | Anticonvulsant Activity (scPTZ ED50 mg/kg) |
| 59j | Methyl | 88.2 | 65.7 |
| 59n | Unsubstituted | 101.5 | 59.7 |
| 69k | sec-Butyl | 80.38 | - |
This table is based on data from studies on the anticonvulsant properties of 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov
The introduction of substituents at the 3- and/or 4-positions of the pyrrolidine-2,5-dione ring can create chiral centers, leading to the existence of stereoisomers. researchgate.netdntb.gov.ua The stereochemistry of these chiral derivatives is a critical factor that can significantly influence their biological activity and selectivity. researchgate.netnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific interactions with drug molecules. researchgate.net
The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes with enantioselective proteins, resulting in varying biological profiles for different stereoisomers. researchgate.netdntb.gov.ua For instance, the absolute configuration of chiral pyrrolidine-2,5-diones can be determined using methods like single-crystal X-ray diffraction and chiroptical spectroscopy. nih.govresearchgate.net
In the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the stereochemistry of the pyrrolidine ring is crucial for effective interaction with the enzyme's catalytic pocket. tandfonline.com For example, the (S)-enantiomer of a hydroxyl-substituted pyrrolidine was found to have superior binding and inhibitory activity compared to its counterpart. tandfonline.com This underscores the importance of controlling the stereochemistry during the synthesis of chiral pyrrolidine-2,5-dione derivatives to achieve the desired pharmacological effect.
SAR in Enzyme Inhibition and Modulation Mechanisms
Pyrrolidine-2,5-dione derivatives have been extensively studied as inhibitors of various enzymes, and SAR studies have been instrumental in understanding their mechanisms of action and in developing more potent and selective inhibitors. nih.govgoogle.com
For example, in the development of dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors for anti-inflammatory applications, structural modifications of the pyrrolidine-2,5-dione scaffold led to the discovery of potent inhibitors with preferential affinity for COX-2. nih.gov The disubstitution pattern of these compounds, particularly those with an N-(benzyl(4-methoxyphenyl)amino) moiety, was found to mimic the diaryl pattern of traditional COX-2 inhibitors, leading to high potency. nih.gov
In the case of tyrosinase inhibitors, a family of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds was synthesized and evaluated. rsc.org Kinetic analysis revealed that the most potent compound acted as a competitive inhibitor of the enzyme. rsc.org This suggests that the inhibitor binds to the same active site as the natural substrate. Docking simulations further confirmed strong interactions between the inhibitor and key residues in the tyrosinase active site. rsc.org
Pyrrolidine-2,5-dione derivatives have also been investigated as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in cancer immune evasion. google.com SAR studies in this area aim to optimize the interaction of the pyrrolidine-2,5-dione core with the heme group in the enzyme's active site. nih.gov
The table below shows the inhibitory activity of a pyrrolidine-2,5-dione derivative against tyrosinase.
| Compound | Target Enzyme | Inhibition Activity (IC50) |
| HMP (3f) | Mushroom Tyrosinase | 2.23 ± 0.44 µM |
| Kojic Acid | Mushroom Tyrosinase | 20.99 ± 1.80 µM |
This table is based on data from a study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as tyrosinase inhibitors. rsc.org
SAR in Mechanistic Biological Studies (excluding clinical trial outcomes)
Beyond direct enzyme inhibition, SAR studies of pyrrolidine-2,5-dione derivatives are crucial for elucidating their mechanisms of action in various biological processes. nih.govijpcbs.com These studies help to understand how structural modifications influence the compound's interaction with cellular pathways and signaling molecules.
For instance, in the context of anti-inflammatory research, SAR studies have helped to understand how pyrrolidine-2,5-dione derivatives modulate the inflammatory response. nih.govresearchgate.net By systematically modifying the structure and observing the effects on inflammatory mediators like prostaglandins (B1171923) and leukotrienes, researchers can gain insights into the specific pathways being targeted. nih.gov
In the field of anticancer research, SAR studies have been used to develop pyrrolidine-2,5-dione derivatives that can induce apoptosis (programmed cell death) in cancer cells. uobasrah.edu.iqnih.gov The type and position of substituents on the succinimide ring can influence the compound's ability to activate stress signaling pathways, leading to apoptosis. nih.gov For example, the presence of a withdrawing group like bromide was found to increase the cytotoxic potential of certain derivatives against breast cancer cells. uobasrah.edu.iq
Furthermore, SAR is employed to understand the antibacterial and antifungal properties of these compounds. uobasrah.edu.iq Studies have shown that the presence of specific functional groups can enhance the antimicrobial activity of succinimide derivatives. uobasrah.edu.iqnih.gov For example, in a study of pyrrolidine-2,3-diones, it was found that the enol moiety was essential for antimicrobial activity. nih.gov
Future Directions and Emerging Research Avenues in Pyrrolidine 2,5 Dione Chemistry
Innovations in Asymmetric and Diversity-Oriented Synthesis of Pyrrolidine-2,5-diones
The precise three-dimensional arrangement of atoms in pyrrolidine-2,5-dione derivatives is critical to their biological function. Consequently, advanced synthetic strategies that control stereochemistry are paramount. Future research is increasingly focused on asymmetric synthesis, which creates specific stereoisomers, and diversity-oriented synthesis (DOS), which generates a wide range of structurally different molecules for biological screening. mdpi.comscispace.com
Asymmetric Synthesis: Innovations in asymmetric synthesis are moving beyond classical methods to more efficient and selective techniques. A significant area of development is the use of chiral catalysts to guide the formation of the desired enantiomer.
Organocatalysis: Chiral pyrrolidines themselves are powerful organocatalysts, but creating them enantioselectively is key. mdpi.com Prolinamide catalysts, for instance, have been shown to be effective in promoting asymmetric reactions with excellent efficiency and stereochemical control. mdpi.com
Kinetic Resolution: For racemic mixtures of C-3 substituted pyrrolidine-2,5-diones, kinetic resolution using chiral oxazaborolidine catalysts has emerged as a highly effective method. rsc.orgsmolecule.com These catalysts, derived from compounds like cis-1-amino-indan-2-ol, can selectively react with one enantiomer in the racemic mixture, allowing for the separation of the two with high efficiency. rsc.orgsmolecule.com
Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from optically active asparagine esters, provides another robust route. This strategy involves the cyclization of these derivatives to produce pyrrolidine-2,5-dione products with high optical purity, often exceeding 90% enantiomeric excess. smolecule.com
Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy that aims to create collections of skeletally diverse small molecules, mimicking the structural variety found in natural products. scispace.com This approach is crucial for exploring new areas of chemical space and identifying novel biological probes or drug leads. scispace.com The strategy involves designing synthetic pathways with key branching points that allow a single starting material to be converted into a multitude of distinct molecular frameworks. nih.gov For the pyrrolidine-2,5-dione core, DOS strategies could involve:
Scaffold-Based Diversification: Starting with a common pyrrolidine-based precursor, a series of divergent, complexity-generating reactions (e.g., cycloadditions, multicomponent reactions) can be employed to produce a library of polycyclic compounds with unique three-dimensional shapes. mdpi.com
Oligomer-Based "Folding": An iterative approach can be used to assemble simple monomers into oligomeric chains, which are then "folded" into complex polycyclic structures using reactions like ring-closing metathesis. nih.gov
These innovative synthetic approaches are essential for building high-quality libraries of pyrrolidine-2,5-dione derivatives, providing the crucial molecular tools needed for future discoveries.
Integration of Advanced Computational Methodologies for De Novo Design and Predictive Modeling
Alongside synthetic innovations, advanced computational methods are revolutionizing how new pyrrolidine-2,5-dione derivatives are designed and evaluated. Computer-Aided Drug Discovery (CADD) significantly accelerates the research process by modeling, predicting, and optimizing the properties of novel compounds before they are synthesized. universiteitleiden.nl
De Novo Design: This approach involves creating entirely new molecular structures computationally. Based on the target, these methods can be broadly classified as:
Structure-Based Design: When the 3D structure of a biological target (like an enzyme or receptor) is known, computational tools can design molecules that fit perfectly into the target's binding site. universiteitleiden.nl For example, the design of pyrrolidine-2,5-diones as inhibitors of Tumor Necrosis Factor α (TNF-α) utilized structure-based design to optimize the binding affinity of the compounds to the protein. acs.org Molecular docking simulations are a key part of this process, helping to predict the binding mode and affinity of designed molecules, as has been done for derivatives targeting the serotonin (B10506) transporter (SERT). researchgate.net
Ligand-Based Design: In the absence of a target structure, design can be based on the structures of known active molecules. Computational models learn the key structural features required for activity and use this information to generate new, potentially more potent, analogues. universiteitleiden.nl
Predictive Modeling and AI: A major leap forward is the integration of artificial intelligence and machine learning to build sophisticated predictive models. These models can forecast a compound's biological activity, physicochemical properties, and potential toxicity based on its structure. A frontier in this area is the development of models that can understand both chemical structures and human language. openreview.net Such a model could predict the activity of a novel pyrrolidine-2,5-dione derivative for a new biological assay based solely on a textual description of that assay, enabling rapid, zero-shot predictions without the need for retraining. openreview.net
| Methodology | Description | Application Example for Pyrrolidine-2,5-diones | Reference |
|---|---|---|---|
| Structure-Based De Novo Design | Uses the 3D structure of a biological target to design complementary ligands. | Designing novel inhibitors for Tumor Necrosis Factor α (TNF-α). | acs.org |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target. | Rationalizing the binding of derivatives to the serotonin transporter (SERT) and COX-2 enzyme. | researchgate.netnih.gov |
| AI-Powered Predictive Models | Machine learning models that learn from large datasets to predict properties of new molecules. | Predicting bioactivity using models that process both chemical structures and textual assay descriptions. | openreview.net |
Exploration of Novel Biological Targets and Mechanistic Pathways at the Molecular Level
While pyrrolidine-2,5-diones are known for certain activities, a key future direction is the systematic exploration for new biological targets and a deeper understanding of their mechanisms of action. This involves screening these compounds against a wider array of diseases and using advanced molecular biology techniques to pinpoint how they work.
Recent research has already expanded the known targets for this scaffold significantly:
Central Nervous System Disorders: A major focus has been on developing multi-target ligands for depression. bohrium.comnih.gov Derivatives have been synthesized that show high affinity for both the serotonin 5-HT1A receptor and the serotonin transporter (SERT), with some also interacting with dopamine (B1211576) and other serotonin receptor subtypes (D2, 5-HT2A, 5-HT6, 5-HT7). bohrium.comnih.govnih.govbohrium.com
Inflammation and Autoimmune Diseases: Pyrrolidine-2,5-dione derivatives are being investigated as potent anti-inflammatory agents. nih.gov Research has identified compounds that act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. nih.gov Furthermore, structure-based design has led to the discovery of derivatives that inhibit TNF-α, a critical cytokine in autoimmune diseases like rheumatoid arthritis. acs.org
Infectious Diseases: The scaffold is showing promise in fighting infectious pathogens. A series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives were identified as potent inhibitors of InhA, a key enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov
The compound 3-isobutylpyrrolidine-2,5-dione and its analogues have been isolated from natural sources like the medicinal fungus Antrodia camphorata and have demonstrated anti-inflammatory activities, suggesting a rich field for bioprospecting and mechanism elucidation. nih.govresearchgate.netntu.edu.tw
| Therapeutic Area | Biological Target(s) | Potential Application | Reference |
|---|---|---|---|
| CNS Disorders | 5-HT1A Receptor, SERT, Dopamine Receptors | Antidepressants | researchgate.netnih.govnih.gov |
| Inflammation | COX-1, COX-2, 5-LOX | Anti-inflammatory agents | nih.govnih.gov |
| Autoimmune Disease | Tumor Necrosis Factor α (TNF-α) | Rheumatoid Arthritis | acs.org |
| Infectious Disease | Enoyl-ACP reductase (InhA) | Tuberculosis | nih.gov |
Development of Pyrrolidine-2,5-dione Based Nanocarriers for Advanced Delivery Systems in Research
A significant challenge in translating promising compounds from the lab to practical applications is drug delivery. Future research will focus on integrating pyrrolidine-2,5-dione derivatives into advanced delivery systems, such as nanocarriers, to enhance their therapeutic potential. tandfonline.com These systems can improve solubility, protect the compound from degradation, and enable targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing side effects. tandfonline.comnih.gov
While specific research on nanocarriers for this compound is still emerging, the principles from related fields suggest several promising avenues:
Lipid-Based Nanoparticles: These carriers, such as liposomes, are composed of lipids that can encapsulate therapeutic agents. Cationic amphiphiles, which can be synthesized from amino acids like L-glutamic acid (a structural precursor to the pyrrolidine-2,5-dione ring), are used to create liposomes for delivering genetic material like RNA, indicating a potential strategy for related small molecules. researchgate.net
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that encapsulate a compound, allowing for controlled, sustained release over time. This approach is being explored for delivering peptide antibiotics and could be adapted for pyrrolidine-2,5-dione derivatives. nih.gov
Functionalized Surfaces: For localized applications, surfaces can be functionalized with delivery systems that release the therapeutic compound directly at the site of need. nih.gov
The development of such advanced delivery systems will be crucial for realizing the full potential of this versatile class of compounds in a research context.
Continuous Pursuit of Sustainable and Eco-Friendly Synthetic Approaches for Pyrrolidine-2,5-dione Derivatives
In line with the global push for green chemistry, a critical future direction is the development of sustainable and environmentally friendly methods for synthesizing pyrrolidine-2,5-dione derivatives. This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency.
Two emerging strategies are particularly promising:
Mechanochemical Synthesis: This solvent-free approach uses mechanical energy, such as grinding or milling, to drive chemical reactions. It has been demonstrated that mechanosynthesis can produce 3-aminopyrrolidine-2,5-dione (B1193966) derivatives with yields comparable or even superior to traditional solution-phase methods, while completely eliminating the need for organic solvents. smolecule.com
The continuous pursuit of these and other green synthetic methods will be essential for the environmentally responsible development and production of pyrrolidine-2,5-dione derivatives for future research and applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Isobutylpyrrolidine-2,5-dione derivatives to improve yield and purity?
- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with arylboronic acids to introduce substituents at the pyrrolidine ring. Reaction conditions such as solvent choice (toluene/ethanol mixtures), temperature (105°C), and catalysts (Pd(PPh₃)₄) are critical for efficiency . For purification, column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates derivatives. Confirm purity via HPLC with UV detection at 254 nm .
Q. What spectroscopic techniques are essential for confirming the structure of synthesized this compound derivatives?
- Methodological Answer : Combine ¹H and ¹³C NMR to verify proton environments and carbon frameworks, respectively. High-resolution mass spectrometry (ESI-HRMS) ensures accurate molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural validation, including dihedral angles between the pyrrolidine and substituent rings (e.g., 64.58° for pyridine-pyrrolidine systems) .
Q. What safety protocols should be followed when handling pyrrolidine-2,5-dione derivatives in the laboratory?
- Methodological Answer : Prioritize fume hood use to avoid inhalation hazards, as some derivatives (e.g., iodinated analogs) exhibit uncharacterized toxicity . Wear nitrile gloves and lab coats to prevent dermal exposure. Store compounds in airtight containers under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound derivatives?
- Methodological Answer : Design analogs with systematic substitutions (e.g., arylpiperazine moieties or halogenated groups) and evaluate their binding affinities to targets like 5-HT₁A receptors or SERT using radioligand assays. Compare IC₅₀ values to identify critical pharmacophores. Computational docking (e.g., Glide software) can predict interactions with binding pockets, as demonstrated for pyrrole-2,5-dione scaffolds in BH3 domain studies .
Q. What strategies resolve contradictions in reported biological activities of pyrrolidine-2,5-dione derivatives across studies?
- Methodological Answer : Perform head-to-head comparative assays under standardized conditions (e.g., pH, temperature, and cell lines) to eliminate variability. Use isogenic cell models to control for genetic background effects. Molecular dynamics simulations (e.g., Desmond) can assess conformational stability of derivatives in solution, clarifying discrepancies in receptor binding .
Q. How can computational models predict the metabolic stability of this compound derivatives?
- Methodological Answer : Employ in silico tools like MetaSite to identify metabolic hotspots (e.g., oxidation at the isobutyl chain). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS quantification of metabolites. Adjust substituents (e.g., fluorine substitution) to block CYP450-mediated degradation .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments for this compound derivatives in cellular assays?
- Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 µM) to capture full dose-response curves. Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO ≤0.1%). Normalize data to baseline activity and fit using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Replicate experiments ≥3 times to ensure statistical power .
Q. What analytical methods characterize the crystallinity and polymorphism of this compound derivatives?
- Methodological Answer : Perform powder X-ray diffraction (PXRD) to identify polymorphic forms. Differential scanning calorimetry (DSC) detects thermal transitions (melting points, glass transitions). For hygroscopicity assessment, dynamic vapor sorption (DVS) quantifies water uptake under controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
